1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
Reactants: 4-(benzyloxy)benzyl-pyrazole, bis(pinacolato)diboron
Conditions: A palladium-catalyzed cross-coupling reaction, using a base such as potassium acetate
Reaction: Formation of the boronate ester.
Industrial Production Methods
In an industrial setting, production would be optimized for scale, potentially employing continuous flow methods to ensure high yield and purity. Reaction conditions might be fine-tuned to avoid side reactions and improve the overall efficiency of the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step process:
Step 1: Preparation of 4-(benzyloxy)benzyl bromide
Reactants: 4-benzyloxybenzyl alcohol, hydrobromic acid
Conditions: Reflux, solvent such as toluene
Reaction: The alcohol group is substituted by a bromide.
Step 2: Formation of the pyrazole ring
Reactants: 4-(benzyloxy)benzyl bromide, hydrazine hydrate, and an appropriate β-diketone
Conditions: Ethanol, reflux
Reaction: A cyclization reaction forming the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Reagents: Halogenating agents, nucleophiles
Conditions: Mild to moderate temperatures
Products: Halogenated derivatives, substituted pyrazoles
Oxidation and Reduction:
Reagents: Oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride
Conditions: Varying temperatures and solvents depending on the reagent
Products: Oxidized or reduced analogs
Coupling Reactions:
Reagents: Various aryl halides
Conditions: Palladium-catalyzed, typically in the presence of a base
Products: Biaryl compounds
Major Products Formed
Depending on the reaction and conditions, products can vary widely. Substitution typically yields derivatives with varied functional groups, whereas coupling reactions produce more complex, biaryl structures.
Scientific Research Applications
1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole finds use across several scientific domains:
Chemistry:
As a versatile intermediate in organic synthesis for constructing more complex molecules.
Utilized in cross-coupling reactions to create biaryl compounds.
Biology:
Potentially as a probe to study cellular processes due to its unique structural attributes.
Medicine:
Investigated for its potential therapeutic properties, particularly in drug development.
Could act as a building block for the synthesis of bioactive compounds.
Industry:
Applied in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The specific mechanism of action depends heavily on its application:
In organic synthesis: Acts primarily as a nucleophile or an electrophile, depending on the reaction conditions.
In biological systems: Interacts with molecular targets, potentially inhibiting or activating specific pathways. The exact pathways and targets need further exploration.
Comparison with Similar Compounds
1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: : Differs by having a methoxy group instead of a benzyloxy group.
1-(4-(Benzyloxy)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: : Features a benzyl instead of a benzyloxybenzyl group.
These variations might confer different reactivity and application potential, making each compound uniquely valuable in specific contexts.
Properties
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-18-10-12-21(13-11-18)27-17-19-8-6-5-7-9-19/h5-14,16H,15,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKIVHVYGOGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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